6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide, also known as Lenalidomide-CO-C5-Br, is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound is classified under the broader category of halogenated organic compounds and is specifically noted for its structural complexity which includes a piperidine ring and an isoindole moiety.
The compound can be sourced through various chemical suppliers and is primarily utilized in research settings. It falls under the classification of pharmaceutical intermediates due to its role in the synthesis of biologically active molecules. Its IUPAC name indicates its structural features, including bromine substitution and multiple functional groups that contribute to its reactivity and biological activity.
The synthesis of 6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide typically involves several key steps:
The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common reagents used in the process include reducing agents such as sodium borohydride and halogenating agents like bromine.
The molecular formula of 6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide is C19H22BrN3O4, with a molecular weight of 436.3 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H22BrN3O4 |
Molecular Weight | 436.3 g/mol |
IUPAC Name | 6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide |
InChI | InChI=1S/C19H22BrN3O4/c20... |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(... |
6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide undergoes various chemical reactions critical for modifying its structure:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes often lead to derivatives with distinct pharmacological profiles.
The mechanism by which 6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide exerts its biological effects involves modulation of specific cellular pathways:
This compound interacts primarily with the CRL4 CRBN E3 ubiquitin ligase complex. By modulating this complex's activity, it promotes the ubiquitination and degradation of transcription factors such as IKZF1 and IKZF3. These factors are essential for the survival of certain cancer cells, particularly in hematological malignancies.
Research indicates that this degradation leads to apoptosis in multiple myeloma cells, showcasing the compound's potential as an anti-cancer agent.
The compound exhibits typical characteristics expected from a halogenated organic molecule:
Key chemical properties include:
6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide finds applications across various fields:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: